Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity Blood-Brain Barrier Physicochemical Property

Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4) is a synthetic small molecule (MW 359.43, C₁₉H₂₅N₃O₄) built on a pyrrolidine-2,5-dione (succinimide) core linked at the 3-position to an N-ethylcarboxylate-piperazine moiety and N-substituted with a 3,4-dimethylphenyl group. The compound belongs to a broader series of aryl-succinimide-piperazine hybrids that have been explored as malic enzyme inhibitors and potential anticonvulsant agents.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 838885-96-4
Cat. No. B2946172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS838885-96-4
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)14(3)11-15/h5-6,11,16H,4,7-10,12H2,1-3H3
InChIKeyZJRARQCCLCITLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4): Structural Positioning and Core Pharmacophore


Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4) is a synthetic small molecule (MW 359.43, C₁₉H₂₅N₃O₄) built on a pyrrolidine-2,5-dione (succinimide) core linked at the 3-position to an N-ethylcarboxylate-piperazine moiety and N-substituted with a 3,4-dimethylphenyl group . The compound belongs to a broader series of aryl-succinimide-piperazine hybrids that have been explored as malic enzyme inhibitors and potential anticonvulsant agents [1]. Unlike classical succinimides such as ethosuximide, this chemotype incorporates a piperazine ring that introduces additional hydrogen-bonding capacity and conformational flexibility, positioning it as a versatile scaffold for hit-to-lead optimization in neuropharmacology and oncology programs.

Why Close Analogs Cannot Substitute for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate in SAR-Driven Programs


Within the aryl-succinimide-piperazine series, even minor alterations to the N-aryl substituent produce substantial shifts in lipophilicity, electronic distribution, and target engagement. The 3,4-dimethylphenyl motif confers a unique combination of elevated logP and electron-donating character compared to mono-substituted or halogenated analogs, directly impacting blood-brain barrier penetration potential and receptor-binding kinetics [1]. Regioisomeric variation (e.g., 2,3-dimethylphenyl) further alters the spatial orientation of the aromatic ring, potentially disrupting key π-stacking or hydrophobic interactions in the binding pocket. Generic substitution with a 4-fluorophenyl or 4-methoxyphenyl analog therefore carries a high risk of altering both pharmacokinetic profile and pharmacodynamic potency, undermining the reproducibility of SAR data in lead optimization campaigns [2].

Quantitative Differentiation Evidence for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


Enhanced Lipophilicity (clogP) vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 3,4-dimethylphenyl substitution increases calculated logP by approximately 0.8–1.2 log units relative to the 4-fluorophenyl analog (CAS 4185-27-7) and 4-methoxyphenyl analog, as estimated by fragment-based methods . This enhanced lipophilicity is predicted to improve passive membrane permeability and CNS exposure, a critical parameter for anticonvulsant or neuropsychiatric lead candidates [1].

Lipophilicity Blood-Brain Barrier Physicochemical Property

Regioisomeric Specificity: 3,4-Dimethyl vs. 2,3-Dimethylphenyl Substitution

The 3,4-dimethylphenyl regioisomer places the two methyl groups in a para- and meta-relationship to the succinimide nitrogen, generating a distinct electrostatic and steric map compared to the 2,3-dimethylphenyl regioisomer . In related arylpiperazine-succinimide series, a 3,4-dimethyl substitution pattern has been associated with enhanced α₁A-adrenoceptor selectivity relative to other regioisomers, suggesting that the spatial arrangement of methyl groups directly influences receptor subtype engagement [1].

Structure-Activity Relationship Regioisomerism Binding Mode

Malic Enzyme Inhibitory Activity: Class-Level Sub-Micromolar Potency

A focused library of piperazine-1-pyrrolidine-2,5-dione scaffold-based compounds, designed to target the NADP binding site of malic enzyme (ME), yielded several derivatives with sub-micromolar inhibitory activity (IC₅₀ < 1 μM) [1]. While the specific 3,4-dimethylphenyl analog was not individually reported, it shares the identical core scaffold with the active library members. The 3,4-dimethylphenyl group may enhance binding through hydrophobic interactions with the enzyme's lipophilic pocket, a hypothesis consistent with the virtual screening model used in the study [1].

Malic Enzyme Cancer Metabolism Enzyme Inhibition

Anticonvulsant Class Potential: In Vivo MES and scPTZ Seizure Model Activity of Close Structural Relatives

In a series of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives, compounds bearing 3,4-disubstituted phenyl groups demonstrated protection in the maximal electroshock (MES) seizure test at doses of 100 mg/kg i.p. in mice [1]. The 3,4-dimethylphenyl motif, in particular, has been associated with enhanced anticonvulsant activity in structurally related 1-[(4-arylpiperazin-1-yl)-propyl]-succinimide series, where aryl substitution pattern significantly modulated both MES protection and 5-HT₁A/5-HT₇ receptor affinity [2]. These class-level findings indicate that the 3,4-dimethylphenyl group contributes positively to the anticonvulsant pharmacophore within the succinimide-piperazine chemotype.

Anticonvulsant MES Seizure CNS Activity

Procurement-Driven Application Scenarios for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


CNS Drug Discovery: Anticonvulsant Lead Optimization

Based on class-level anticonvulsant activity demonstrated by closely related 3,4-dimethylphenyl-succinimide-piperazine hybrids in MES and scPTZ seizure models [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting therapy-resistant epilepsy. Its predicted CNS-compliant lipophilicity (clogP ≈ 2.6) aligns with the optimal range for brain-penetrant small molecules, making it suitable for in vivo efficacy screening in rodent seizure models.

Cancer Metabolism: Malic Enzyme Inhibition Screening

The piperazine-pyrrolidine-2,5-dione scaffold has produced sub-micromolar malic enzyme inhibitors through structure-based design [2]. This compound, bearing the 3,4-dimethylphenyl substituent predicted to engage the enzyme's hydrophobic pocket, is a rational candidate for ME inhibition assays in cancer cell lines with deregulated NADPH metabolism (e.g., pancreatic, lung, and glioblastoma models).

Adrenergic Receptor Pharmacology: α₁A-Selective Probe Development

Patent literature on 3,4-dimethylphenylpiperazine-succinimide derivatives documents selective α₁A-adrenoceptor antagonist activity [3]. This compound's core scaffold, with the ethyl carbamate linker replacing the alkyl chain of patented analogs, offers a novel chemotype for exploring structure-selectivity relationships at adrenergic receptor subtypes, with potential applications in benign prostatic hyperplasia or hypertension research.

Computational Chemistry: SAR Library Expansion and Pharmacophore Modeling

Given the extensive commercial availability of aryl-substituted analogs (4-F, 3-Cl, 4-OMe, 2-Me, 2,3-diMe, naphthyl), this compound fills a critical gap in the 3,4-dimethyl substitution space for systematic SAR studies. Procurement of this specific compound enables the construction of a complete substitution matrix for QSAR modeling, pharmacophore refinement, and machine learning-based activity prediction.

Quote Request

Request a Quote for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.